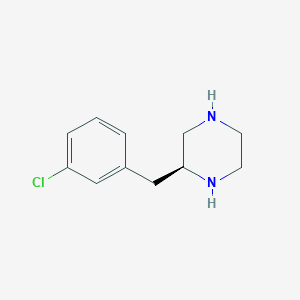
(S)-2-(3-Chlorobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3-Chlorobenzyl)piperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of a 3-chlorobenzyl group attached to the piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Chlorobenzyl)piperazine typically involves the reaction of 3-chlorobenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by extraction and purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
(S)-2-(3-Chlorobenzyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted piperazine derivatives with various functional groups.
科学研究应用
(S)-2-(3-Chlorobenzyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders or infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-2-(3-Chlorobenzyl)piperazine involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially exhibiting psychoactive or therapeutic effects.
相似化合物的比较
Similar Compounds
1-(3-Chlorobenzyl)piperazine: A closely related compound with similar chemical structure but different stereochemistry.
3-Chlorobenzylamine: Another related compound with a similar benzyl group but different functional group (amine instead of piperazine).
Uniqueness
(S)-2-(3-Chlorobenzyl)piperazine is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The presence of the (S)-configuration can result in different interactions with molecular targets compared to its ®-enantiomer or other related compounds. This stereochemical specificity can be crucial in determining the compound’s efficacy and selectivity in various applications.
属性
CAS 编号 |
612502-45-1 |
|---|---|
分子式 |
C11H15ClN2 |
分子量 |
210.70 g/mol |
IUPAC 名称 |
(2S)-2-[(3-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15ClN2/c12-10-3-1-2-9(6-10)7-11-8-13-4-5-14-11/h1-3,6,11,13-14H,4-5,7-8H2/t11-/m0/s1 |
InChI 键 |
FGMMWOBJNDJCIB-NSHDSACASA-N |
手性 SMILES |
C1CN[C@H](CN1)CC2=CC(=CC=C2)Cl |
规范 SMILES |
C1CNC(CN1)CC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


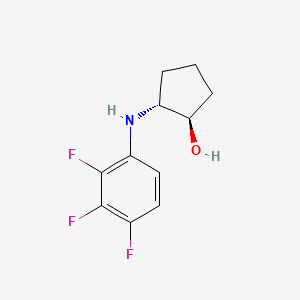

![N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide](/img/structure/B13356588.png)
![3-{6-[(3-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356593.png)
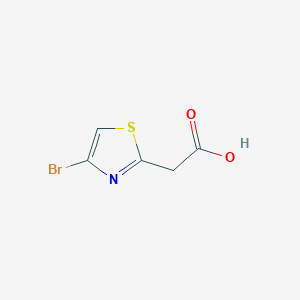

![6-[(4-Bromophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356611.png)

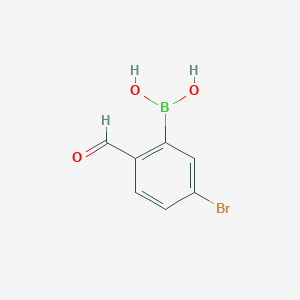
![4-Bromophenyl [3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B13356621.png)
![methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate](/img/structure/B13356622.png)
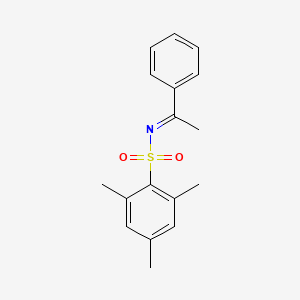
![6-(2-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356639.png)
![3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13356655.png)
